3,4-diethoxy-N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide
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Overview
Description
3,4-diethoxy-N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, biology, and industrial chemistry. This compound features a benzamide core substituted with ethoxy groups and a pyrimidinylamino moiety, which contributes to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-diethoxy-N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3,4-diethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with aniline to yield 3,4-diethoxy-N-phenylbenzamide.
Introduction of the Pyrimidinylamino Moiety: The pyrimidinylamino group can be introduced through a nucleophilic aromatic substitution reaction. This involves reacting 4-chloro-6-methylpyrimidine with ethylamine to form 4-(ethylamino)-6-methylpyrimidine, which is then coupled with the benzamide derivative using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
3,4-diethoxy-N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids from ethoxy groups.
Reduction: Formation of amines from nitro groups.
Substitution: Formation of halogenated derivatives of the compound.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a potential drug candidate due to its structural features that may interact with biological targets.
Biology: The compound can be used in studies to understand its effects on cellular processes and pathways.
Industrial Chemistry: It can serve as an intermediate in the synthesis of more complex molecules or as a functional material in various applications.
Mechanism of Action
The mechanism of action of 3,4-diethoxy-N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylamino and pyrimidinyl groups may facilitate binding to active sites, leading to inhibition or activation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-(ethylamino)-6-methylpyrimidine: Shares the pyrimidinylamino moiety.
3,4-diethoxybenzoic acid: Shares the benzamide core with ethoxy groups.
Uniqueness
3,4-diethoxy-N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide is unique due to the combination of its benzamide core with ethoxy groups and the pyrimidinylamino moiety. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3,4-diethoxy-N-[4-[[4-(ethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O3/c1-5-25-22-14-16(4)26-24(29-22)28-19-11-9-18(10-12-19)27-23(30)17-8-13-20(31-6-2)21(15-17)32-7-3/h8-15H,5-7H2,1-4H3,(H,27,30)(H2,25,26,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJLQZDDAVXZROJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)OCC)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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